molecular formula C17H16O B14613279 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 58764-87-7

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14613279
CAS No.: 58764-87-7
M. Wt: 236.31 g/mol
InChI Key: UFTPGOUCJJGJIE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-methylbenzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with hydroxyl groups instead of methyl groups.

    1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Chlorine substituents instead of methyl groups.

    1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Methoxy groups instead of methyl groups.

Uniqueness: 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of methyl groups, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct from other chalcones with different substituents.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPGOUCJJGJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852190
Record name 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58764-87-7
Record name 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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